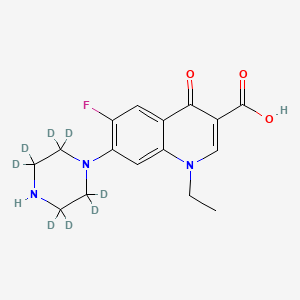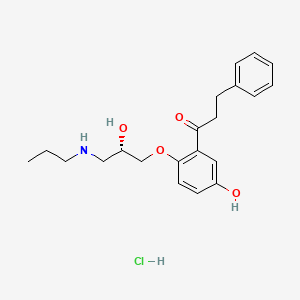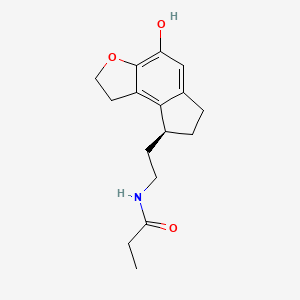
ノルフロキサシン-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norfloxacin is a synthetic antibacterial drug . It belongs to the class of fluoroquinolone antibiotics and is used to treat certain bacterial infections in many different parts of the body . It works by inhibiting the activity of DNA gyrase, preventing bacterial DNA replication .
Synthesis Analysis
A new norfloxacin (NOR)–saccharin cocrystal and a cocrystal–solvate were synthesized through the mechanochemical method (neat and liquid-assisted grinding), and the characterization was performed by thermal analysis (TG–DTA, DSC and DSC microscopy), infrared vibrational spectroscopy and powder X-ray diffraction .Chemical Reactions Analysis
Norfloxacin can be removed from water using an airlift-electrocoagulation (AL-EC) reactor . The best removal efficiency was obtained with the iron anode and aluminum cathode combination, a current density of 2 mA cm−2, an initial pH of 7, a treatment time of 32 minutes and an air flow rate of 200 mL min−1 .Physical and Chemical Properties Analysis
Norfloxacin has an aqueous solubility 3.5 times higher when cocrystallized with saccharin than in its pristine state . The solvate–cocrystal has a water solubility 2.3 times higher than NOR .科学的研究の応用
水性分解機構
ノルフロキサシン-d8は、ヒドロキシルラジカルによって開始される水性分解機構を調査する研究で使用されます . ギブスの自由エネルギープロファイルに基づいて、最も有利な分解経路が決定され、this compoundのカチオン、中性、アニオンの各形態の相対的な反応性が分析されました . その結果、ヒドロキシルラジカルによるH原子引き抜き(HAA)とヒドロキシルラジカル付加(ADD)反応の両方が、分解プロセスに重要な役割を果たしていることが明らかになりました .
光触媒分解
This compoundは、光触媒分解に関する研究にも使用されます . ZnxCd (1-x)S/g-C3N4複合材料を用いて、水中の可視光下でのthis compoundの光触媒分解を調べました . 複合材料の光分解によるノルフロキサシン分解速度は最高で89.8%であり、これはg-C3N4とZnxCd (1-x)Sの投与比が1:1の場合に得られました .
ナノスケールゼロ価鉄活性化過硫酸塩プロセス
This compoundの別の用途は、ナノスケールゼロ価鉄活性化過硫酸塩プロセスによる水溶液中のノルフロキサシンの分解です .
作用機序
Target of Action
Norfloxacin-d8, like its parent compound Norfloxacin, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication .
Mode of Action
Norfloxacin-d8 is a bactericidal antibiotic. Its mode of action depends on blocking bacterial DNA replication by binding to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting required to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The bactericidal action of Norfloxacin-d8 results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication . The degradation of Norfloxacin-d8 in an aqueous environment can lead to the destruction of the piperazine ring and the transformation of the quinolone ring .
Pharmacokinetics
Following oral administration, 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . About 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .
Result of Action
The molecular and cellular effects of Norfloxacin-d8’s action involve the inhibition of bacterial DNA replication, leading to the death of the bacteria . Norfloxacin-d8 can also affect melanin synthesis and antioxidant enzymes activity in normal human melanocytes .
Action Environment
Environmental factors can influence the action of Norfloxacin-d8. For instance, the presence of nanoplastics in water can enhance the adsorption of Norfloxacin, promoting its carrier effect . Moreover, the chemical aging of microplastics can enhance the adsorption capacity of microplastics to Norfloxacin-d8 and promote the carrier effect of it to Norfloxacin-d8 .
生化学分析
Biochemical Properties
Norfloxacin-d8 interacts with various enzymes and proteins, most notably DNA gyrase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication . Norfloxacin-d8 inhibits this enzyme, preventing bacterial DNA replication and leading to cell death .
Cellular Effects
Norfloxacin-d8 has a significant impact on bacterial cells. By inhibiting DNA gyrase, it disrupts DNA replication, which is crucial for cell division and growth . This disruption affects various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of Norfloxacin-d8 involves binding to the A subunit of DNA gyrase . This binding inhibits the enzyme’s activity, preventing the supercoiling of bacterial DNA and thereby disrupting DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norfloxacin-d8 can change over time. For instance, prolonged exposure to Norfloxacin-d8 can lead to the development of bacterial resistance . This resistance often involves mutations in the genes encoding DNA gyrase, reducing the drug’s effectiveness .
Dosage Effects in Animal Models
The effects of Norfloxacin-d8 in animal models can vary with dosage. While effective at lower doses for treating bacterial infections, higher doses may lead to adverse effects
Metabolic Pathways
Norfloxacin-d8 is involved in the metabolic pathway of DNA replication in bacteria . It interacts with DNA gyrase, an enzyme crucial for this process . The inhibition of DNA gyrase by Norfloxacin-d8 disrupts this metabolic pathway, leading to the death of bacterial cells .
Transport and Distribution
Like other fluoroquinolones, it is likely to be distributed widely in the body, reaching therapeutic concentrations in various tissues .
Subcellular Localization
Norfloxacin-d8, as a DNA gyrase inhibitor, is likely to localize in the bacterial cytoplasm where DNA replication occurs
特性
IUPAC Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-SQUIKQQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724528 |
Source


|
| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216601-32-9 |
Source


|
| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)


![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)




